4-((4-Fluorophenyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Fluorophenyl)amino)benzoic acid is a chemical compound characterized by its molecular structure, which includes a fluorophenyl group attached to an amino group on a benzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)amino)benzoic acid typically involves the following steps:
Nitration: The starting material, 4-fluorobenzene, undergoes nitration to introduce a nitro group, forming 4-fluoronitrobenzene.
Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.
Coupling Reaction: 4-Fluoroaniline is then coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-((4-Fluorophenyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of 4-((4-Fluorophenyl)amino)nitrobenzoic acid.
Reduction: Formation of 4-((4-Fluorophenyl)amino)benzyl alcohol.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-((4-Fluorophenyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a fluorescent probe for imaging and studying biological processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-((4-Fluorophenyl)amino)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-((4-Fluorophenyl)amino)benzoic acid is similar to other compounds containing fluorophenyl and benzoic acid groups. Some of these similar compounds include:
4-((3-Fluorophenyl)amino)benzoic acid
4-((2-Fluorophenyl)amino)benzoic acid
4-((4-Chlorophenyl)amino)benzoic acid
Uniqueness: What sets this compound apart from its analogs is the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-fluoroanilino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-7-12(8-4-10)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDKAOBXVZUMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.